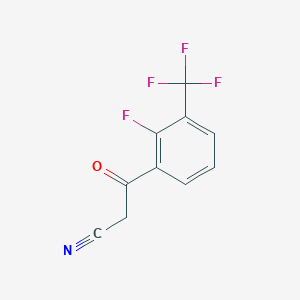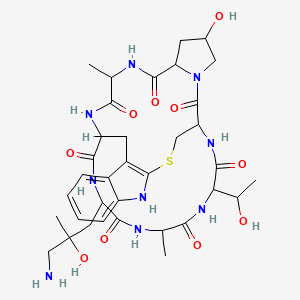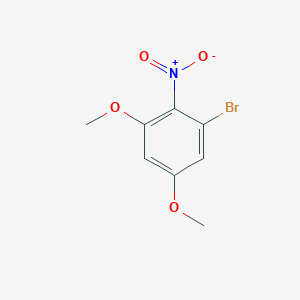
1-Bromo-3,5-dimethoxy-2-nitrobenzene
Overview
Description
1-Bromo-3,5-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO4 It is a derivative of benzene, featuring bromine, methoxy, and nitro functional groups
Mechanism of Action
Target of Action
It’s known that this compound can be used to synthesize other compounds, such as bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(iv)dichloride , which can be used as an anti-cancer drug .
Mode of Action
It’s known that bromobenzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of other compounds, which may have effects on various biochemical pathways .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption .
Result of Action
For example, bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride, a compound synthesized from 1-Bromo-3,5-dimethoxy-2-nitrobenzene, can be used as an anti-cancer drug .
Action Environment
It’s known that the compound should be stored at room temperature , suggesting that temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethoxy-2-nitrobenzene can be synthesized through a multi-step process starting from 1,3-dimethoxybenzene. The synthesis involves:
Bromination: 1,3-dimethoxybenzene undergoes bromination using bromine in the presence of a catalyst to form 1-bromo-3,5-dimethoxybenzene.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-donating methoxy groups and the electron-withdrawing nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Coupling Reactions: The bromine atom allows for cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Bromination: Bromine, iron(III) bromide as a catalyst.
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin and hydrochloric acid.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate.
Major Products:
Reduction: 1-Bromo-3,5-dimethoxy-2-aminobenzene.
Coupling Reactions: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
1-Bromo-3,5-dimethoxy-2-nitrobenzene has several applications in scientific research:
Comparison with Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.
1-Bromo-4,5-dimethoxy-2-nitrobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: 1-Bromo-3,5-dimethoxy-2-nitrobenzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-3,5-dimethoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODPKAQPETYBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)
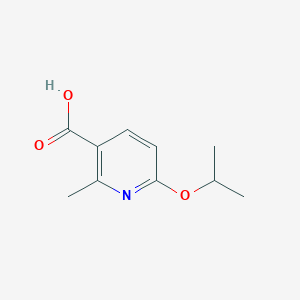

![1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B6354733.png)


![4-METHYL-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,4-TRIAZOLE-3-THIONE](/img/structure/B6354741.png)
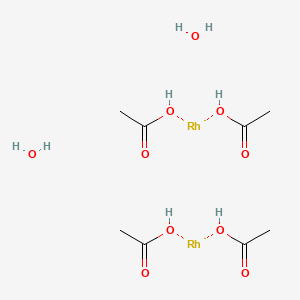

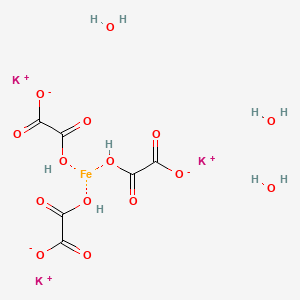
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6354782.png)
